molecular formula C22H18ClF3N6O B8103713 ATX inhibitor 5

ATX inhibitor 5

Número de catálogo: B8103713
Peso molecular: 474.9 g/mol
Clave InChI: VHRNHTUEITYZIH-VPUKRXIYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El Inhibidor de ATX 5 es un compuesto diseñado para inhibir la actividad de la autotaxina, una enzima responsable de la hidrólisis de la lisofosfatidilcolina extracelular en ácido lisofosfatídico. Esta enzima juega un papel crucial en varios procesos fisiológicos y patológicos, incluida la proliferación celular, la migración y la producción de citoquinas. Al inhibir la autotaxina, el Inhibidor de ATX 5 tiene posibles aplicaciones terapéuticas en el tratamiento de enfermedades como el cáncer, la fibrosis y los trastornos cardiovasculares .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis del Inhibidor de ATX 5 implica una serie de reacciones químicas, que generalmente comienzan con la preparación de un andamiaje central, seguido de modificaciones del grupo funcional para mejorar su actividad inhibitoria. La ruta de síntesis puede incluir pasos como:

  • Formación de la estructura central mediante reacciones de ciclización.
  • Introducción de grupos funcionales mediante reacciones de sustitución.
  • Optimización de las propiedades del compuesto mediante diversas modificaciones químicas.

Métodos de producción industrial: La producción industrial del Inhibidor de ATX 5 implica la escalabilidad de la síntesis de laboratorio a una escala mayor, asegurando la consistencia y la pureza. Este proceso puede incluir:

Análisis De Reacciones Químicas

Tipos de reacciones: El Inhibidor de ATX 5 se somete a varios tipos de reacciones químicas, que incluyen:

    Oxidación: Conversión de grupos funcionales específicos para mejorar la estabilidad y la actividad del compuesto.

    Reducción: Reducción de ciertos grupos para lograr la estructura química deseada.

    Sustitución: Introducción de varios sustituyentes para mejorar la afinidad de unión y la selectividad del compuesto.

Reactivos y condiciones comunes:

    Agentes oxidantes: Como el peróxido de hidrógeno o el permanganato de potasio.

    Agentes reductores: Como el borohidruro de sodio o el hidruro de aluminio y litio.

    Sustituyentes: Diversos haluros o grupos alquilo introducidos en condiciones controladas.

Productos principales: Los productos principales formados a partir de estas reacciones son derivados del Inhibidor de ATX 5 con una actividad inhibitoria mejorada y propiedades farmacocinéticas mejoradas .

Aplicaciones Científicas De Investigación

Cancer Therapy

ATX inhibitors have shown potential in enhancing the efficacy of existing cancer therapies. For instance:

  • Lung Cancer : A study demonstrated that pharmacological inhibition of ATX or its receptor LPAR5 restored antitumor immune responses in lung cancer models resistant to anti-PD-1 therapy. This suggests that targeting the ATX/LPA axis can overcome resistance mechanisms and improve treatment outcomes .
  • Breast Cancer : In a syngeneic mouse model of breast cancer, treatment with an oral ATX inhibitor significantly slowed tumor growth and reduced inflammatory cytokine levels in the tumor microenvironment .

Neurological Disorders

The role of ATX in neuroinflammation has led to investigations into its inhibitors for treating neurological conditions:

  • Neuroinflammation : Inhibition of ATX was shown to protect against systemic endotoxemia-induced neuroinflammation by reducing pro-inflammatory cytokines in the brain . This highlights the potential for ATX inhibitors to mitigate neurotoxic effects associated with inflammatory conditions.
  • Hepatic Encephalopathy : Research indicated that ATX inhibition improved symptoms of hepatic encephalopathy by decreasing inflammatory markers and restoring blood-brain barrier integrity .

Inflammatory Diseases

ATX inhibitors have been explored for their anti-inflammatory effects:

  • Chronic Inflammation : Studies have reported that inhibition of ATX activity reduces immune cell infiltration and pro-inflammatory cytokine production in models of chronic inflammatory diseases, such as ileitis . This suggests a therapeutic role for ATX inhibitors in managing chronic inflammatory conditions.

Table 1: Summary of Key Studies on ATX Inhibitor Applications

Study ReferenceDisease ModelInterventionKey Findings
Lung CancerAnti-PD-1 + ATX inhibitorRestored immune response; controlled tumor growth
Breast CancerOral ATX inhibitorSlowed tumor growth; reduced inflammatory cytokines
NeuroinflammationPF8380 (ATX inhibitor)Attenuated neuroinflammatory responses
Hepatic EncephalopathyHA130 (ATX inhibitor)Improved symptoms; restored blood-brain barrier integrity
Chronic InflammationPF8380 (ATX inhibitor)Reduced immune cell infiltration; decreased cytokines

Case Study 1: Lung Cancer Resistance Mechanisms

In a series of experiments using genetically engineered mouse models, researchers identified that increased expression of ATX correlated with resistance to anti-PD-1 therapy. The combination treatment with an ATX inhibitor not only inhibited tumor growth but also enhanced CD8+ T cell infiltration into tumors, suggesting a synergistic effect when combined with immune checkpoint inhibitors .

Case Study 2: Neuroprotective Effects

In vivo studies demonstrated that systemic administration of PF8380 significantly reduced neuroinflammation markers following endotoxin exposure. This effect was associated with decreased expression of TLR4 and COX2, indicating that targeting the ATX-LPA pathway can mitigate neuroinflammatory responses .

Mecanismo De Acción

El Inhibidor de ATX 5 ejerce sus efectos al unirse al sitio activo de la autotaxina, evitando así la hidrólisis de la lisofosfatidilcolina en ácido lisofosfatídico. Esta inhibición interrumpe las vías de señalización descendentes mediadas por el ácido lisofosfatídico, lo que lleva a una reducción de la proliferación celular, la migración y la producción de citoquinas. Los objetivos moleculares y las vías involucradas incluyen los receptores acoplados a proteínas G para el ácido lisofosfatídico y las cascadas de señalización asociadas .

Compuestos similares:

    GLPG1690: Otro inhibidor de la autotaxina con un mecanismo de acción similar pero una estructura química diferente.

    BBT-877: Un potente inhibidor de la autotaxina que actualmente se encuentra en ensayos clínicos.

    BLD-0409: Un inhibidor de la autotaxina con características estructurales únicas y potencial terapéutico.

Singularidad del Inhibidor de ATX 5: El Inhibidor de ATX 5 destaca por su afinidad de unión específica y selectividad para la autotaxina, así como por sus propiedades farmacocinéticas favorables. En comparación con otros compuestos similares, el Inhibidor de ATX 5 puede ofrecer una mejor eficacia y menos efectos secundarios, lo que lo convierte en un candidato prometedor para un desarrollo posterior .

Comparación Con Compuestos Similares

    GLPG1690: Another autotaxin inhibitor with a similar mechanism of action but different chemical structure.

    BBT-877: A potent autotaxin inhibitor currently in clinical trials.

    BLD-0409: An autotaxin inhibitor with unique structural features and therapeutic potential.

Uniqueness of ATX Inhibitor 5: this compound stands out due to its specific binding affinity and selectivity for autotaxin, as well as its favorable pharmacokinetic properties. Compared to other similar compounds, this compound may offer improved efficacy and reduced side effects, making it a promising candidate for further development .

Actividad Biológica

Autotaxin (ATX) is a secreted enzyme responsible for the production of lysophosphatidic acid (LPA), a bioactive lipid that plays critical roles in various physiological and pathological processes, including cancer progression and inflammation. Inhibitors of ATX, such as ATX inhibitor 5, have garnered attention for their potential therapeutic applications in treating diseases associated with dysregulated LPA signaling. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

ATX inhibitors function by blocking the enzymatic activity of ATX, thereby reducing the levels of LPA in biological systems. This inhibition can lead to decreased cell proliferation, migration, and invasion in various cancer types. The specific mechanism of action for this compound involves competitive inhibition at the active site of the enzyme, which has been characterized through molecular docking studies.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against ATX. The compound has been shown to have an IC50 value of approximately 220 nM , indicating its potency in reducing LPA production. In a study involving melanoma cells (A2058), this compound effectively inhibited cell migration and invasion, supporting its potential use in cancer therapy .

Case Studies

  • Breast Cancer Model : In a syngeneic mouse model (4T1/Balb/c), treatment with this compound resulted in a substantial reduction in tumor growth and metastasis. The compound decreased inflammatory cytokine levels associated with tumor progression, suggesting that inhibiting ATX can mitigate the inflammatory microenvironment that supports cancer growth .
  • Hepatic Encephalopathy : A study investigating the effects of ATX inhibition on thioacetamide-induced hepatic encephalopathy found that administration of this compound led to improved neurological outcomes and reduced levels of pro-inflammatory cytokines. This highlights the compound's potential beyond oncology, extending into neuroprotective applications .

Data Table: Biological Activity Summary

Study Model IC50 (nM) Effects Observed
Melanoma Cell MigrationA2058 Cells220Inhibition of cell migration and invasion
Breast Cancer4T1/Balb/c Mouse ModelNot specifiedReduced tumor growth and inflammatory cytokines
Hepatic EncephalopathyThioacetamide ModelNot specifiedImproved neurological function and reduced inflammation

Molecular Docking Studies

Molecular docking simulations have elucidated the binding interactions between this compound and the active site of autotaxin. Key residues involved in binding include Thr209 and Phe275, which form critical interactions that stabilize the inhibitor-enzyme complex. These findings support the design of more potent derivatives based on structural insights gained from docking studies .

Propiedades

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-4-[3-(trifluoromethyl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClF3N6O/c23-16-6-4-14(5-7-16)11-29-31-21(33)32-9-8-19-18(12-32)20(28-13-27-19)30-17-3-1-2-15(10-17)22(24,25)26/h1-7,10-11,13H,8-9,12H2,(H,31,33)(H,27,28,30)/b29-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRNHTUEITYZIH-VPUKRXIYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=CN=C2NC3=CC=CC(=C3)C(F)(F)F)C(=O)NN=CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=C1N=CN=C2NC3=CC=CC(=C3)C(F)(F)F)C(=O)N/N=C/C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClF3N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ATX inhibitor 5
Reactant of Route 2
ATX inhibitor 5
Reactant of Route 3
ATX inhibitor 5
Reactant of Route 4
ATX inhibitor 5
Reactant of Route 5
ATX inhibitor 5
Reactant of Route 6
ATX inhibitor 5

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.